(D-Trp8)-g2-MSH

MC3 receptor binding radioligand displacement IC50 comparison

(D-Trp8)-γ2-MSH, also referred to as [D-Trp8]-γ-MSH or DTrp8-γ-MSH, is a synthetic dodecapeptide analog of γ2-melanocyte-stimulating hormone (γ2-MSH) bearing a single D-tryptophan substitution at position 8 of the native sequence. It belongs to the melanocortin receptor (MCR) ligand class and functions as a potent, highly selective agonist at the human melanocortin-3 receptor (MC3R).

Molecular Formula C74H99N21O16S
Molecular Weight 1570.8 g/mol
CAS No. 321351-81-9
Cat. No. B013306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Trp8)-g2-MSH
CAS321351-81-9
Molecular FormulaC74H99N21O16S
Molecular Weight1570.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N
InChIInChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56+,57-,58-,62-/m0/s1
InChIKeyGZWUQPQBOGLSIM-MDMVXOTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Trp8)-γ2-MSH (CAS 321351-81-9): A Selective Melanocortin-3 Receptor Agonist for Targeted Pharmacological Research


(D-Trp8)-γ2-MSH, also referred to as [D-Trp8]-γ-MSH or DTrp8-γ-MSH, is a synthetic dodecapeptide analog of γ2-melanocyte-stimulating hormone (γ2-MSH) bearing a single D-tryptophan substitution at position 8 of the native sequence [1]. It belongs to the melanocortin receptor (MCR) ligand class and functions as a potent, highly selective agonist at the human melanocortin-3 receptor (MC3R) [1][2]. The compound was identified through a systematic D-amino acid scan of γ-MSH and is recognized as the most selective human MC3R agonist reported from that scan series [1]. Its molecular formula is C₇₄H₉₉N₂₁O₁₆S (MW 1570.77) . The compound is commercially available from multiple research-grade suppliers for use as a pharmacological tool compound in MC3R-targeted studies.

Why (D-Trp8)-γ2-MSH Cannot Be Replaced by Native γ-MSH, Other γ-MSH Analogs, or Pan-Agonists in MC3R-Targeted Studies


The melanocortin receptor family (MC1R–MC5R) presents a well-characterized selectivity challenge: endogenous peptide agonists and widely used tool compounds such as NDP-MSH exhibit broad receptor activation profiles that confound mechanistic interpretation [1][2]. Native γ-MSH binds weakly at all three receptors (MC3R, MC4R, MC5R) with only 1–2 orders of magnitude selectivity, while single-residue modifications can either enhance or obliterate that selectivity [1]. Critically, the D-Phe⁶ analog—the only other modification in the D-amino acid scan that increased MC3R binding affinity—lost subtype selectivity entirely (MC3R/MC4R IC₅₀ ratio ≈ 1.1), demonstrating that potency gains do not necessarily confer selectivity [1]. Moreover, species-specific pharmacological differences exist: γ₂-MSH and its truncated analogs display nM potency at mouse MC5R but only μM potency at human MC5R, underscoring that receptor selectivity profiles observed with one compound in one species cannot be assumed for closely related analogs [3]. Consequently, substituting (D-Trp8)-γ2-MSH with native γ-MSH, NDP-MSH, α-MSH, or other γ-MSH analogs would introduce either selectivity deficits, species-specific confounds, or functional signaling differences that undermine experimental conclusions in MC3R-focused research programs.

(D-Trp8)-γ2-MSH Quantitative Differentiation Evidence: Head-to-Head Binding, Functional Selectivity, and Bioactivity Data vs. Closest Analogs


MC3R Binding Affinity: ~50-Fold Enhancement Over Native γ-MSH in Competitive Radioligand Binding

In a head-to-head competitive binding assay using CHO cells stably expressing cloned human melanocortin receptors, (D-Trp8)-γ2-MSH (peptide 4) displayed an IC₅₀ of 6.7 ± 2.3 nM at the human MC3R, representing an approximately 50-fold increase in binding affinity compared with native γ-MSH (peptide 1; IC₅₀ = 340 ± 110 nM) measured under identical experimental conditions [1]. This single-residue D-amino acid substitution (L-Trp → D-Trp at position 8) converted a weakly binding endogenous peptide into a low-nanomolar-affinity MC3R ligand [1].

MC3 receptor binding radioligand displacement IC50 comparison melanocortin pharmacology

MC3R Subtype Selectivity Achieved vs. D-Phe⁶ Analog: 90-Fold MC3/MC4 Discrimination Versus Complete Selectivity Loss

The D-amino acid scan revealed two analogs with enhanced MC3R binding: D-Trp⁸ and D-Phe⁶. Although both gained potency at MC3R, their selectivity profiles diverged critically. (D-Trp8)-γ2-MSH retained and amplified MC3R selectivity, with an MC3R/MC4R IC₅₀ ratio of approximately 90 (IC₅₀: MC3R = 6.7 nM; MC4R = 600 nM), and an MC3R/MC5R ratio of approximately 51 (IC₅₀: MC5R = 340 nM) [1]. In contrast, the D-Phe⁶ analog (peptide 6) exhibited an MC3R IC₅₀ of 8.8 nM and an MC4R IC₅₀ of 9.7 nM—a near-identical binding profile yielding an MC3R/MC4R ratio of only ~1.1, indicating complete loss of subtype selectivity [1]. This demonstrates that position 8 D-Trp is uniquely capable of conferring both potency and selectivity among the analogs tested.

receptor subtype selectivity MC3 vs MC4 discrimination D-amino acid SAR off-target binding

Functional cAMP Potency and Selectivity: ~300-Fold MC3R/MC4R Discrimination vs. ~17-Fold for Native γ-MSH

In intracellular cAMP accumulation assays using human MC3R-, MC4R-, and MC5R-expressing CHO cells, (D-Trp8)-γ2-MSH exhibited an EC₅₀ of 0.33 ± 0.13 nM at MC3R, yielding approximately 300-fold selectivity over MC4R (EC₅₀ = 100 ± 33 nM) and approximately 250-fold selectivity over MC5R (EC₅₀ = 82 ± 13 nM) [1]. By comparison, native γ-MSH showed an MC3R EC₅₀ of 11 ± 3.5 nM with only ~17-fold selectivity over MC4R (EC₅₀ = 190 ± 54 nM) and ~70-fold over MC5R (EC₅₀ = 770 ± 180 nM) [1]. The D-Trp⁸ modification thus simultaneously improved functional potency at MC3R by approximately 33-fold and expanded the selectivity window over MC4R from ~17-fold to ~300-fold—an 18-fold gain in functional discrimination [1]. The IUPHAR/BPS Guide to Pharmacology corroborates this selectivity, reporting a pIC₅₀ of 8.2 for MC3R binding [2].

cAMP accumulation assay functional selectivity EC50 comparison Gαs signaling

Superior Pro-Resolving Efferocytosis Induction vs. α-MSH, NDP-MSH, and BMS-470539 in Primary Human Macrophages

In a comparative study assessing pro-resolving functional outcomes, four prototypical melanocortin agonists—α-MSH (natural pan-agonist), BMS-470539 (MC1-selective small molecule), [Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH, synthetic pan-agonist), and (D-Trp8)-γ-MSH—were evaluated in primary human monocyte-derived macrophages for their ability to promote efferocytosis (phagocytic clearance of apoptotic neutrophils) [1]. All agonists (1–10 μM) significantly inhibited LPS-stimulated cytokine release, but (D-Trp8)-γ-MSH was the most effective in inducing efferocytosis, producing an approximately 60% increase over untreated control cells [1]. Furthermore, (D-Trp8)-γ-MSH induced a 57% increase in the number of macrophages performing multiple ingestions, and biased signaling analysis revealed a marked ligand bias toward phospho-ERK1/2 over cAMP at all MCR subtypes tested—a signaling preference not observed with α-MSH, NDP-MSH, or BMS-470539 [1]. Correlation matrix analysis identified phospho-ERK1/2 as the signaling pathway most prominently associated with pro-phagocytic actions [1].

efferocytosis resolution pharmacology macrophage biology biased signaling

Differential Hepatoprotection Profile: (D-Trp8)-γ2-MSH Lacks the Hepatoprotective Activity of Native γ2-MSH in an In Vivo Liver Injury Model

A direct functional comparison between γ2-MSH and (D-Trp8)-γ2-MSH was performed in an acetaminophen-induced liver damage model in CBA mice [1]. Native γ2-MSH (0.24 mg/kg) demonstrated significant hepatoprotective effects compared to control (p < 0.001), assessed by serum alanine transaminase (ALT) and aspartate transaminase (AST) activities and pathohistological scoring of liver necrosis (scale 0–5) [1]. In contrast, (D-Trp8)-γ2-MSH did not show any hepatoprotective effects under the same experimental conditions [1]. Furthermore, co-administration of γ2-MSH with MC3/MC4 receptor antagonists SHU 9119 and HS 024, or with antisense peptides targeting the central MSH pharmacophore, abolished the hepatoprotective effect of native γ2-MSH [1]. This demonstrates that the D-Trp⁸ modification, while enhancing MC3R binding and functional selectivity, eliminates a specific in vivo pharmacological activity retained by the native peptide—a critical consideration for study design.

hepatoprotection acetaminophen liver injury in vivo pharmacology MC3 vs MC4 antagonist

MC3R-Dependent Anti-Inflammatory Activity Retained in MC1R-Deficient In Vivo Context: Pharmacological Validation Using Receptor-Selective Antagonists

The anti-inflammatory activity of (D-Trp8)-γ2-MSH was evaluated in recessive yellow (e/e) mice, which bear a nonfunctional MC1R, to isolate MC3R-mediated effects [1]. In peritoneal macrophages from e/e mice, (D-Trp8)-γ-MSH stimulated cAMP accumulation (confirming MC3R functionality), and this effect was blocked by a neutralizing anti-MC3R antibody [1]. Urate crystal-induced KC (CXCL1) release was attenuated by (D-Trp8)-γ-MSH, and this inhibition was prevented by the MC3R antagonists SHU9119 and AGRP, but not by the MC4R-selective antagonist HS024 [1]. In vivo, systemic treatment with (D-Trp8)-γ-MSH inhibited KC release and polymorphonuclear cell accumulation in urate crystal-induced peritoneal inflammation, with effects again blocked by SHU9119 and AGRP but not HS024 [1]. A dual mechanism was identified involving heme-oxygenase 1 (HO-1) induction, as the HO-1 inhibitor zinc protoporphyrin IX abrogated the anti-inflammatory effects [1]. While no direct comparator was tested side-by-side in this specific study, the antagonist panel provides pharmacological validation of MC3R dependence that distinguishes (D-Trp8)-γ-MSH from pan-agonists like α-MSH and NDP-MSH, whose anti-inflammatory effects additionally involve MC1R pathways [1].

MC3R-selective pharmacology MC1R-deficient model anti-inflammatory antagonist blockade

Recommended Application Scenarios for (D-Trp8)-γ2-MSH (CAS 321351-81-9) Based on Quantitative Differentiation Evidence


MC3R Pharmacological Tool Compound for Target Validation and De-orphanization Studies

When the research objective requires unambiguous MC3R target engagement with minimal cross-activation of MC4R or MC5R, (D-Trp8)-γ2-MSH is the preferred agonist tool based on its ~50-fold binding affinity gain over native γ-MSH (IC₅₀ 6.7 nM vs. 340 nM) and ~300-fold functional cAMP selectivity over MC4R (EC₅₀ ratio) [1]. This selectivity profile enables confident attribution of downstream biological effects to MC3R activation, whereas NDP-MSH or α-MSH would simultaneously engage MC1R, MC3R, MC4R, and MC5R, yielding ambiguous mechanistic conclusions [1][2]. The compound is particularly suited for studies in MC3R-knockout validation models, where its effects are abolished in MC3R-null systems and blocked by MC3R antagonists (SHU9119, AGRP) but not by MC4R-selective antagonists (HS024) [3].

Inflammation Resolution Research Requiring Efferocytosis as a Functional Endpoint

For programs investigating the resolution phase of inflammation—specifically macrophage-mediated efferocytosis—(D-Trp8)-γ2-MSH provides a unique functional profile not replicated by α-MSH, NDP-MSH, or BMS-470539. The compound was the most effective among the four tested agonists at inducing efferocytosis (~60% increase) in primary human macrophages, and its biased signaling toward phospho-ERK1/2 over cAMP represents a mechanistically distinct pharmacological signature linked to pro-phagocytic outcomes [2]. Investigators should not substitute NDP-MSH or α-MSH when efferocytosis is the primary readout, as their signaling profiles and efficacy in this assay differ markedly.

Structure-Activity Relationship (SAR) Studies Focused on Position 8 Contributions to MC3R Selectivity

(D-Trp8)-γ2-MSH serves as the benchmark selective MC3R agonist in SAR programs exploring melanocortin receptor ligand design. Its differentiation from the D-Phe⁶ analog—which gained MC3R potency (IC₅₀ 8.8 nM) without selectivity (MC3/MC4 ratio ~1.1)—provides a critical reference point demonstrating that position 8 stereochemistry (D-Trp) uniquely couples enhanced affinity with subtype discrimination [1]. New MC3R-targeted ligands can be benchmarked against both (D-Trp8)-γ2-MSH (selectivity reference) and the D-Phe⁶ analog (potency-without-selectivity cautionary comparator) to contextualize their pharmacological profiles.

MC3R-Mediated Anti-Inflammatory Studies in Models Where MC1R Confounds Must Be Excluded

In inflammatory disease models where MC1R expression varies or is genetically ablated (e.g., recessive yellow e/e mice), (D-Trp8)-γ2-MSH enables attribution of anti-inflammatory effects specifically to MC3R activation [3]. This is not achievable with pan-agonists, whose anti-inflammatory activity is partially or predominantly MC1R-dependent. The antagonist validation panel (SHU9119/AGRP blocking; HS024 not blocking) provides a built-in pharmacological control framework for confirming MC3R mechanism of action in vivo [3]. This application is relevant to preclinical inflammation programs in rheumatoid arthritis, colitis, gout (urate crystal-induced inflammation), and atherosclerosis, where MC3R-selective modulation is the therapeutic hypothesis under investigation [3][4].

Quote Request

Request a Quote for (D-Trp8)-g2-MSH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.